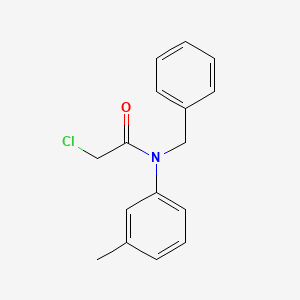

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide

描述

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide is an organic compound with the molecular formula C16H16ClNO and a molecular weight of 273.76 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide typically involves the reaction of benzylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations .

化学反应分析

Types of Reactions

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic substitution: Formation of N-benzyl-2-azido-N-(3-methylphenyl)acetamide or N-benzyl-2-thiocyanato-N-(3-methylphenyl)acetamide.

Oxidation: Formation of N-benzyl-2-chloro-N-(3-methylphenyl)sulfoxide.

Reduction: Formation of N-benzyl-2-amino-N-(3-methylphenyl)acetamide.

科学研究应用

Key Reactions

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles, leading to various derivatives.

- Oxidation and Reduction : The compound can undergo oxidation to form sulfoxides or sulfones, and reduction can convert the amide group to an amine.

Organic Synthesis

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide serves as a reagent in organic synthesis. It acts as an intermediate in the preparation of more complex molecules, making it valuable in synthetic chemistry.

Biological Studies

The compound is utilized in biological research, particularly in studies involving:

- Enzyme Inhibition : It has shown potential as an inhibitor for various enzymes, which is crucial for drug development.

- Protein-Ligand Interactions : Its ability to form covalent bonds with proteins allows researchers to study biochemical pathways and enzyme functions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. A screening of various N-substituted phenyl-2-chloroacetamides demonstrated that compounds with similar structures exhibited effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of this compound against carbonic anhydrase IX (CA IX). The compound exhibited significant selectivity for CA IX over CA II, demonstrating its potential in therapeutic applications targeting cancer cells .

Case Study 2: Antimicrobial Testing

In a comprehensive antimicrobial study, this compound was tested against various pathogens. Results indicated that while it was effective against Gram-positive bacteria, its efficacy against Gram-negative bacteria was comparatively lower, suggesting modifications could enhance its spectrum of activity .

作用机制

The mechanism of action of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making it useful in research on enzyme function and drug development .

相似化合物的比较

Similar Compounds

- N-benzyl-2-chloro-N-phenylacetamide

- N-benzyl-2-chloro-N-(4-methylphenyl)acetamide

- N-benzyl-2-chloro-N-(2-methylphenyl)acetamide

Uniqueness

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide is unique due to the presence of the 3-methylphenyl group, which can influence its reactivity and interaction with biological targets.

生物活性

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide is a synthetic compound that has garnered attention in both organic chemistry and biological research. Its unique structure allows for various applications, particularly in enzyme inhibition and protein-ligand interactions. This article delves into the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

- Molecular Formula : CHClN

- Molecular Weight : 273.76 g/mol

The compound features a benzyl group, a chloro substituent, and a 3-methylphenyl group, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction may affect various biochemical pathways, making it useful in research on enzyme function and drug development .

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant enzyme inhibition properties. Specific studies have shown:

- Cholinesterase Inhibition : The compound has been evaluated for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. Inhibitory constants (IC) were determined, showcasing its effectiveness compared to standard inhibitors.

- Mechanism of Inhibition : The inhibition mechanism was further elucidated through Lineweaver-Burk plots, indicating that the compound acts as a non-competitive inhibitor for BuChE.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-benzyl-2-chloro-N-phenylacetamide | CHClN | Lacks 3-methyl group; different reactivity |

| N-benzyl-2-chloro-N-(4-methylphenyl)acetamide | CHClN | Different substitution pattern; varied biological activity |

| N-benzyl-2-chloro-N-(2-methylphenyl)acetamide | CHClN | Unique binding interactions due to substitution position |

The presence of the 3-methylphenyl group in this compound enhances its reactivity and specificity towards certain biological targets compared to its analogs .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antidepressant Activity : A study evaluated the antidepressant potential of various phenylacetamides, including derivatives of this compound. Results indicated that certain derivatives exhibited significant reductions in immobility duration in forced swim tests, suggesting potential therapeutic applications in treating depression .

- Neuroprotective Effects : Research has highlighted the neuroprotective properties of compounds similar to this compound. These compounds demonstrated protective effects against oxidative stress-induced neurotoxicity, indicating their potential role in neurodegenerative disease treatment .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for N-benzyl-2-chloro-N-(3-methylphenyl)acetamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 3-methylaniline derivatives with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide backbone. Subsequent N-benzylation is achieved using benzyl halides under alkaline conditions. For structural analogs, multi-step protocols involving dichloromethane as a solvent and recrystallization from ethanol or toluene are recommended for purity .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- IR Spectroscopy : Identifies characteristic amide C=O stretches (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹).

- NMR : NMR confirms substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.3–2.5 ppm). NMR resolves carbonyl carbons (~168–170 ppm) and chlorinated carbons (~45 ppm).

- Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What key structural features influence reactivity?

- Methodological Answer :

- The chloroacetamide moiety enhances electrophilicity, enabling nucleophilic substitutions.

- The N-benzyl group sterically hinders certain reactions while stabilizing intermediates via resonance.

- Dihedral angles between aromatic rings (e.g., ~60.5° in analogs) affect hydrogen bonding and crystal packing .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bioactivity?

- Methodological Answer : X-ray diffraction (XRD) analysis using SHELXL/SHELXS software reveals intermolecular interactions (e.g., N–H···O hydrogen bonds) that influence bioavailability. For example, crystal packing in analogs like N-(3-chloro-4-fluorophenyl)acetamide shows hydrogen-bonded chains along specific crystallographic axes, which correlate with solubility differences in bioassays. Refinement parameters (R-factors < 0.05) ensure structural accuracy .

Q. What strategies address discrepancies in synthetic yields?

- Methodological Answer :

- Reaction Optimization : Varying solvents (e.g., dichloromethane vs. THF) and bases (e.g., NaH vs. EtN) can improve yields.

- Byproduct Analysis : LC-MS or TLC monitors side reactions (e.g., over-alkylation).

- Temperature Control : Low-temperature stirring (273 K) minimizes decomposition in chloroacetyl chloride reactions .

Q. How do environmental degradation pathways impact ecotoxicity studies?

- Methodological Answer :

- Hydrolysis : The chloroacetamide group hydrolyzes to ethanesulfonic acid (ESA) derivatives in aqueous media, assessed via HPLC-UV.

- Photodegradation : UV-Vis spectroscopy tracks byproducts under simulated sunlight.

- Ecotoxicology : Microtox® assays using Vibrio fischeri quantify acute toxicity (EC) of degradates .

属性

IUPAC Name |

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO/c1-13-6-5-9-15(10-13)18(16(19)11-17)12-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHCQUXRYRIDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(CC2=CC=CC=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368734 | |

| Record name | N-benzyl-2-chloro-N-(3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836633 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

38677-47-3 | |

| Record name | N-benzyl-2-chloro-N-(3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。